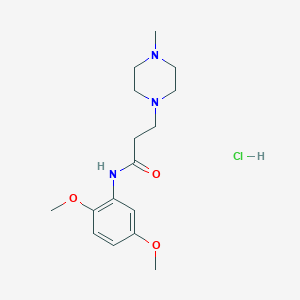![molecular formula C10H11N2NaO3S2 B3942236 sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate](/img/structure/B3942236.png)
sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate
Overview
Description
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate, also known as SACS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SACS is a sulfonamide-based compound that has a unique structure and properties, making it an interesting molecule for scientific investigation. In
Mechanism of Action
The mechanism of action of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and survival of microorganisms or cancer cells. sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate is also thought to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been shown to have a range of biochemical and physiological effects, depending on the application. In antibacterial studies, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been found to be effective against a range of Gram-positive and Gram-negative bacteria. In anticancer studies, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells. In herbicide studies, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been found to be effective against a range of weeds.
Advantages and Limitations for Lab Experiments
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate also has some limitations, including its toxicity to cells and organisms at high concentrations and its potential for non-specific binding to proteins and other molecules.
Future Directions
There are several future directions for sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate research, including:
1. Investigating the potential use of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate as a biosensor for detecting biomolecules in complex samples.
2. Exploring the use of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate as a drug delivery system for targeted cancer therapy.
3. Studying the potential use of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate as a plant growth regulator for improving crop yields.
4. Investigating the mechanism of action of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate in more detail to better understand its effects on microorganisms and cancer cells.
5. Developing new synthesis methods for sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate to improve its purity and yield.
Conclusion
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate is a unique and interesting chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate and to develop new applications for this compound.
Scientific Research Applications
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been studied for its potential use as a herbicide. In materials science, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been explored for its ability to form self-assembled monolayers on gold surfaces, which can be used for biosensing applications.
properties
IUPAC Name |
sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2.Na/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)17(13,14)15;/h2-6H,1,7H2,(H2,11,12,16)(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQHXKFIJXWCHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate](/img/structure/B3942198.png)
![1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942209.png)
![3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3942227.png)


![1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942243.png)
![1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942244.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942258.png)
![4-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3942264.png)